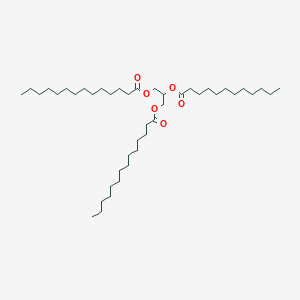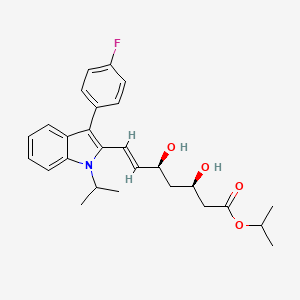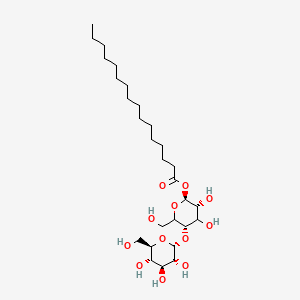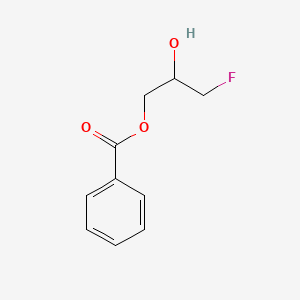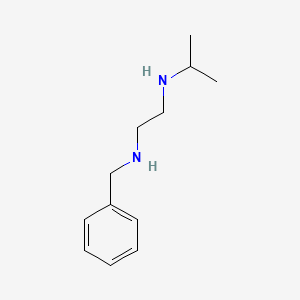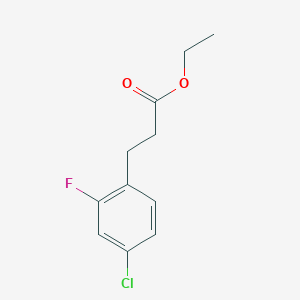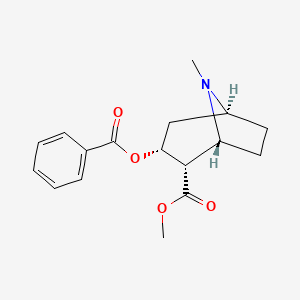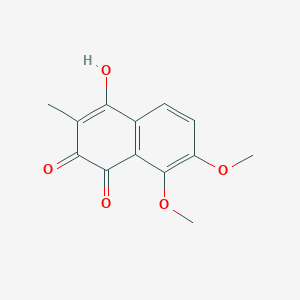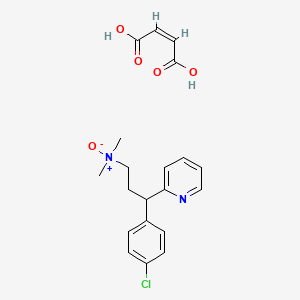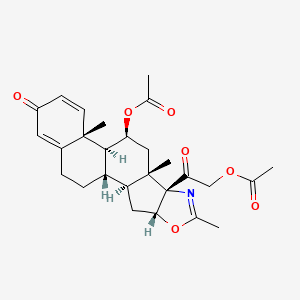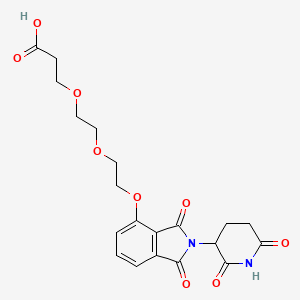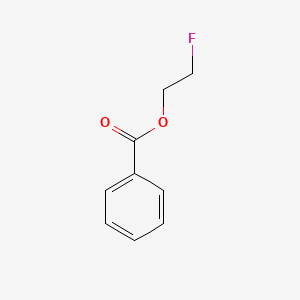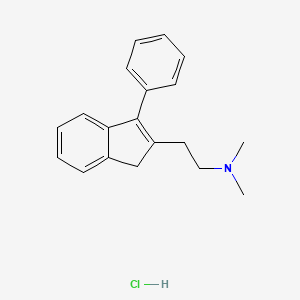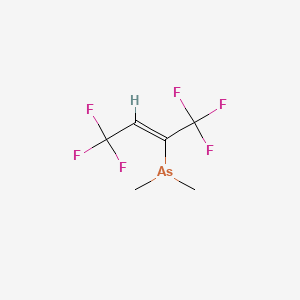
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- is a compound that contains both arsenic and fluorine atoms
Méthodes De Préparation
The preparation of Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- involves several synthetic routes. One common method includes the reaction of 3,3,3-trifluoro-1-propene with dimethylarsine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert it into simpler arsenic-containing compounds.
Applications De Recherche Scientifique
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce arsenic and fluorine atoms into complex molecules.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- involves its interaction with molecular targets through its arsenic and fluorine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions. The pathways involved include electron transfer, coordination with metal centers, and formation of covalent bonds with organic molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- include other arsenic-containing fluorinated compounds such as:
Arsine, dimethyl(3,3,3-trifluoro-1-propenyl)-: Lacks the additional trifluoromethyl group.
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propyl)-: Has a saturated carbon chain instead of a double bond.
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-butyl)-: Contains a longer carbon chain. The uniqueness of Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- lies in its specific arrangement of arsenic and fluorine atoms, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
4648-63-9 |
|---|---|
Formule moléculaire |
C6H7AsF6 |
Poids moléculaire |
268.03 g/mol |
Nom IUPAC |
[(Z)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]-dimethylarsane |
InChI |
InChI=1S/C6H7AsF6/c1-7(2)4(6(11,12)13)3-5(8,9)10/h3H,1-2H3/b4-3- |
Clé InChI |
PSUXANMZLHEYAD-ARJAWSKDSA-N |
SMILES isomérique |
C[As](C)/C(=C\C(F)(F)F)/C(F)(F)F |
SMILES canonique |
C[As](C)C(=CC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)
